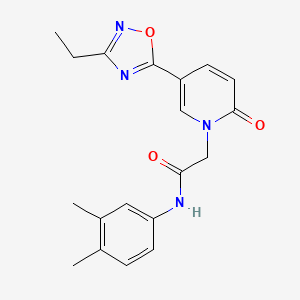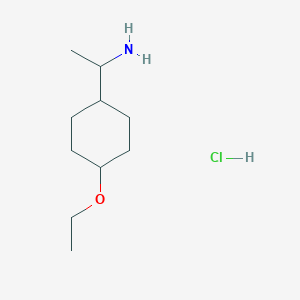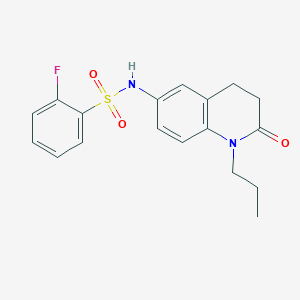![molecular formula C14H24N2O4 B2643643 Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate CAS No. 1334412-70-2](/img/structure/B2643643.png)
Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate (MDABN) is a heterocyclic organic compound with the empirical formula C15H23NO4. It is also known as 1-tert-Butyl 3a-methyl octahydro-1H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate .
Molecular Structure Analysis
MDABN has a complex molecular structure that includes a bicyclic nonane structure, a tert-butyl group, and a carboxylate group . The molecular weight is 284.35 . Further structural analysis would require more detailed information such as spectroscopic data.Physical And Chemical Properties Analysis
The physical and chemical properties of MDABN are not fully detailed in the search results. The molecular weight is 284.35 , and it is likely a solid at room temperature given its structure. More specific properties such as melting point, boiling point, and solubility would require additional information.Wissenschaftliche Forschungsanwendungen
Radioligand Development for Brain Imaging
A derivative of Methyl 7-boc-4,7-Diazabicyclo[4,3,0]nonane-1-carboxylate was utilized in the development of [11C]CHIBA-1001, a radioligand for mapping α7 nicotinic acetylcholine receptors (α7 nAChRs) in the brain using positron emission tomography (PET). This compound showed potential for imaging α7 nAChRs in the human brain, demonstrating acceptable dosimetry and pharmacological safety at doses required for adequate PET imaging (Toyohara et al., 2009).
Structural and Conformational Studies
This compound and its derivatives have been the subject of structural and conformational studies. These studies contribute to our understanding of the preferred conformations and the conformational dynamics of such compounds, which is crucial for their applications in medicinal chemistry and drug design. For example, derivatives of 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane were synthesized and analyzed using NMR spectroscopy and X-ray diffraction to understand their conformational preferences (Fernández et al., 1992).
Nucleophilic Catalysis
Research on nucleophilic catalysis with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the esterification of carboxylic acids with dimethyl carbonate (DMC) has been conducted. This method is valuable for the synthesis of methyl esters containing acid-sensitive functionality. It highlights the broader chemical utility of diazabicyclo nonane derivatives in synthetic organic chemistry (Shieh et al., 2002).
Synthesis of Constrained Peptidomimetics
This compound is also instrumental in the synthesis of constrained peptidomimetics. An efficient synthesis route was reported for a peptidomimetic compound from pyroglutamic acid, showcasing the versatility of diazabicyclo nonane derivatives in creating rigid dipeptide mimetics for drug discovery (Mandal et al., 2005).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3a-O-methyl 3,4,5,6,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1,3a-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-8-6-14(11(17)19-4)5-7-15-9-10(14)16/h10,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFUTXQCYIPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CNCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-(methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2643561.png)
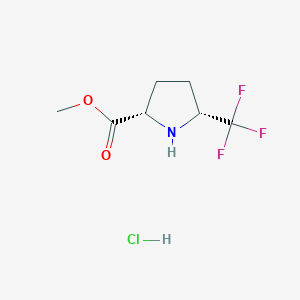
![Tert-butyl (3aR,7aR)-4-(6-bromopyridine-3-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2643565.png)

![N-methyl-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2643568.png)
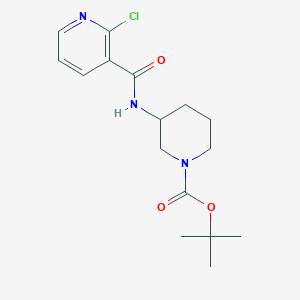
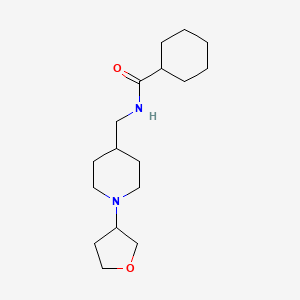
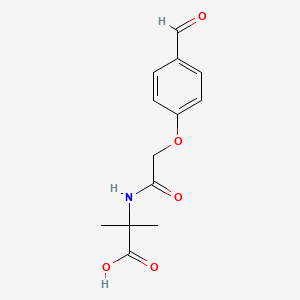
![N-(3-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2643574.png)
